molecular formula C10H12F3N B13618719 4-(2,4,6-Trifluorophenyl)butan-1-amine

4-(2,4,6-Trifluorophenyl)butan-1-amine

Cat. No.: B13618719
M. Wt: 203.20 g/mol
InChI Key: MTJWAFYSOXZMKO-UHFFFAOYSA-N
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Description

4-(2,4,6-Trifluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H12F3N. It is characterized by the presence of a trifluorophenyl group attached to a butan-1-amine chain. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-Trifluorophenyl)butan-1-amine typically involves the reaction of 2,4,6-trifluorobenzyl chloride with butylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,4,6-Trifluorophenyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4,6-Trifluorophenyl)butan-1-amine is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4,6-Trifluorophenyl)butan-1-amine involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4,5-Trifluorophenyl)butan-1-amine
  • 4-(2,4,6-Trifluorophenyl)butan-2-amine
  • 4-(2,4,6-Trifluorophenyl)butan-1-ol

Uniqueness

4-(2,4,6-Trifluorophenyl)butan-1-amine is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct chemical and physical properties. This positioning enhances its reactivity and binding affinity compared to other similar compounds .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

4-(2,4,6-trifluorophenyl)butan-1-amine

InChI

InChI=1S/C10H12F3N/c11-7-5-9(12)8(10(13)6-7)3-1-2-4-14/h5-6H,1-4,14H2

InChI Key

MTJWAFYSOXZMKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CCCCN)F)F

Origin of Product

United States

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